2-(3-nitrophenyl)-2-oxoethyl 3-[(4-tert-butylbenzoyl)amino]benzoate
Description
The compound “2-(3-nitrophenyl)-2-oxoethyl 3-[(4-tert-butylbenzoyl)amino]benzoate” is a complex organic molecule that contains several functional groups, including a nitrophenyl group, a tert-butylbenzoyl group, and a benzoate ester . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the presence of certain functional groups. It likely has a complex, multi-ring structure due to the presence of the phenyl and benzoyl groups . The nitro group would add electron-withdrawing character, potentially affecting the compound’s reactivity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the nitrophenyl and tert-butylbenzoyl groups . For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The tert-butylbenzoyl group could also participate in various reactions, such as hydrolysis or reduction.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in different solvents. The tert-butyl group could add steric bulk, which might influence its reactivity and physical properties like melting point and boiling point.Properties
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-[(4-tert-butylbenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O6/c1-26(2,3)20-12-10-17(11-13-20)24(30)27-21-8-4-7-19(14-21)25(31)34-16-23(29)18-6-5-9-22(15-18)28(32)33/h4-15H,16H2,1-3H3,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXLBNAJOXSYLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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